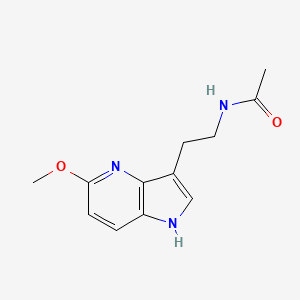

4-Azamelatonin

描述

Structure

3D Structure

属性

分子式 |

C12H15N3O2 |

|---|---|

分子量 |

233.27 g/mol |

IUPAC 名称 |

N-[2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C12H15N3O2/c1-8(16)13-6-5-9-7-14-10-3-4-11(17-2)15-12(9)10/h3-4,7,14H,5-6H2,1-2H3,(H,13,16) |

InChI 键 |

SYJPZJMBCLGQFR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NCCC1=CNC2=C1N=C(C=C2)OC |

同义词 |

4-azamelatonin |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Azamelatonin

Primary Synthetic Routes to 4-Azamelatonin Core Structures

The construction of the 4-azaindole (B1209526) nucleus, the foundational structure of this compound, can be achieved through several established synthetic pathways.

A prominent and efficient method for generating the this compound framework starts from pyridylacetonitriles. nih.govresearchgate.net This approach allows for the convenient synthesis of C3-substituted-4-azaindoles in a two-step sequence. nih.gov The strategy facilitates the introduction of a variety of substituents at the C-3 position, which is a key structural feature of this compound. nih.govresearchgate.net The process generally involves the reductive cyclization of substituted (2-nitrophenyl)acetonitriles. researchgate.net This route has proven effective for the rapid synthesis of not only this compound but also related compounds like protected 4-azatryptophan. nih.gov

The Fischer indole (B1671886) synthesis, a classic reaction discovered in 1883, is a widely used method for creating indole rings and can be adapted for the synthesis of azaindoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a suitable aldehyde or ketone. byjus.com While it was once thought that this method was not effective for azaindole synthesis, it has been shown to be highly efficient for producing 4-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. researchgate.net

The synthesis can be performed directly by reacting a mixture of the arylhydrazine and the carbonyl compound under indolization conditions without isolating the intermediate hydrazone. byjus.com This one-pot approach is beneficial when the hydrazone intermediates are unstable. byjus.com Catalysts for this reaction can be Brønsted acids (like HCl, H₂SO₄, or p-toluenesulfonic acid) or Lewis acids (such as zinc chloride or aluminum chloride). wikipedia.org

A notable variation employs vinyl sulfides as surrogates for aldehydes or ketones. thieme-connect.com In this method, vinyl sulfides react with arylhydrazines in the presence of an acid catalyst like TsOH·H₂O to yield 3-substituted azaindoles, demonstrating an efficient preparation of this compound. thieme-connect.com

Table 1: Comparison of Fischer Indole Synthesis Approaches for Azaindoles

| Synthesis Variation | Starting Materials | Key Features | Reference |

| Classic Fischer Indole | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of a phenylhydrazone intermediate. byjus.com | byjus.com |

| Electron-Donating Group | Pyridylhydrazine with electron-donating group | Enhanced efficiency for forming 4- and 6-azaindoles. researchgate.net | researchgate.net |

| Vinyl Sulfide (B99878) Variation | Arylhydrazine, Vinyl sulfide | Vinyl sulfide acts as an aldehyde or ketone surrogate. thieme-connect.com | thieme-connect.com |

| Low-Melting Mixture | Arylhydrazine, Carbonyl compound | Uses a melt of L-(+)-tartaric acid and dimethylurea as both solvent and catalyst, allowing for mild conditions. organic-chemistry.org | organic-chemistry.org |

Complex organic molecules like this compound are often constructed through multi-step synthesis, which involves a sequence of chemical reactions. libretexts.orgscispace.comnih.gov An established multi-step route to a 3-substituted-4-azaindole, a precursor to this compound, utilizes 2-methoxy-5-nitropyridine (B154726) as the starting material and proceeds through several standard chemical transformations. researchgate.net Another efficient two-step process to generate a broad range of aza- and diazaindoles begins with chloroamino-N-heterocycles. researchgate.net This method involves a Suzuki-Miyaura coupling reaction with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, and notably does not require protecting groups. researchgate.net

Fischer Indole Synthesis Variations

Strategies for Chemical Modification and Analog Generation

Once the core 4-azaindole structure is synthesized, it can be chemically modified to produce a variety of analogs. These modifications are critical for exploring the SAR of melatoninergic ligands and for developing specialized tools like fluorescent probes.

The this compound scaffold offers several positions for chemical substitution, allowing for the fine-tuning of its pharmacological properties.

C-2 and C-5 Positions: Convenient synthetic access to C-2 or C-5 substituted 4-azaindole derivatives has been developed, enabling the exploration of how modifications at these sites affect receptor interaction. acs.org Attaching fluorophores at the C-2 or C-5 positions has been shown to directly influence selectivity for MT1 and MT2 melatonin (B1676174) receptors. rsc.org

C-3 Position: The C-3 position of azaindoles has the highest electron density, making it a common site for electrophilic substitution. thieme-connect.de The synthesis from pyridylacetonitriles is particularly useful for introducing a range of substituents at this position. nih.govresearchgate.net

N-1 Position: The nitrogen atom of the pyrrole (B145914) ring (N-1) is another key site for modification. Grafting fluorescent tags onto the N-1 position has been used to create fluorescent ligands that retain good affinity for both MT1 and MT2 receptors. rsc.org

Fluorescent ligands are invaluable tools for studying G protein-coupled receptors (GPCRs) like the melatonin receptors. nih.govbiorxiv.org They allow for the visualization of receptor localization and the study of ligand-receptor interactions. nih.gov Fluorescent melatoninergic ligands have been successfully designed by linking the this compound scaffold to various fluorophores. rsc.org

One strategy involves associating this compound with fluorophores such as BODIPY (boron-dipyrromethene). rsc.orgnih.gov The point of attachment on the this compound core is critical; substitution at the C-2 or C-5 positions can modulate receptor selectivity, while attachment at the N-1 position tends to produce ligands with high affinity for both MT1 and MT2. rsc.org The optimal attachment point (N-1, C-2, or C-5) is also highly dependent on the specific fluorophore being used. rsc.org For instance, a previously described fluorescent compound, ICOA-9, features a BODIPY-FL fluorophore attached at the C-2 position of the this compound core. nih.gov

Table 2: Impact of Fluorophore Attachment Position on this compound Ligands

| Attachment Position | Impact on Receptor Binding | Example Fluorophore | Reference |

| N-1 | Produces fluorescent ligands with good affinities for both MT1/MT2 receptors. | Various | rsc.org |

| C-2 | Directly impacts MT receptor selectivity. | BODIPY-FL (in ICOA-9) | rsc.orgnih.gov |

| C-5 | Directly impacts MT receptor selectivity. | Various | rsc.org |

Introduction of Fluorescent Tags for Ligand Design

Placement of Fluorophores and Impact on Receptor Interaction

Comparative Synthetic Approaches with Other Azamelatonin Isomers (e.g., 7-Azamelatonin)

The synthesis of azamelatonin isomers, such as this compound and 7-azamelatonin (B1258314), involves distinct strategies tailored to the specific placement of the nitrogen atom in the indole-like ring system. nih.govthieme-connect.com

Synthesis of this compound: A rapid and efficient synthesis of this compound starts from pyridylacetonitriles. nih.gov This two-step sequence allows for the straightforward introduction of various substituents at the C3 position of the 4-azaindole core. nih.govacs.org This method provides an accessible route to both this compound and protected 4-azatryptophan. nih.govucj.org.uaucj.org.ua Another approach involves the Fischer indole synthesis, which, despite its reputation for being challenging with some azaindoles, has been used successfully for substituted 4-azaindoles. chemie-brunschwig.ch The presence of a methoxy (B1213986) group is thought to lower the basicity of the pyridine (B92270) nitrogen, facilitating the required cyclization. chemie-brunschwig.ch

Table 3: Comparison of Synthetic Approaches for 4- and 7-Azamelatonin

| Feature | This compound | 7-Azamelatonin |

|---|---|---|

| Starting Material | Pyridylacetonitriles | 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol |

| Key Strategy | Two-step sequence involving C3 substitution; Fischer indole synthesis. | Use of a lactone intermediate derived from Meldrum's acid to introduce the C2 side chain. |

| Advantages | Rapid, easy introduction of a range of substituents. | Practical, avoids harsh conditions, scalable. |

| References | nih.govacs.orgchemie-brunschwig.ch | thieme-connect.comthieme-connect.comresearchgate.netnih.gov |

Melatonin Receptor Pharmacology of 4 Azamelatonin

Binding Affinity Profiles for MT1 and MT2 Receptors

The interaction of 4-azamelatonin with MT1 and MT2 receptors is characterized by its high binding affinity, a key determinant of its pharmacological potency.

Research has consistently demonstrated that this compound exhibits low nanomolar to picomolar affinity for both MT1 and MT2 receptors. In studies using human embryonic kidney (HEK-293) cells expressing these receptors, the dissociation constants (Ki) for this compound were determined to be 0.24 nM for MT1 and 0.36 nM for MT2. researchgate.netdovepress.comnih.gov Another study reported similar high affinities, with Ki values of 0.2 nM for MT1 and 0.3 nM for MT2. researchgate.net These values underscore the potent interaction of this compound with its target receptors.

Binding Affinity of this compound at Melatonin (B1676174) Receptors

| Compound | Receptor Subtype | Ki (nM) | Cell Line |

|---|---|---|---|

| This compound | MT1 | 0.24 | HEK-293 |

| MT2 | 0.36 | HEK-293 | |

| This compound | MT1 | 0.2 | - |

Note: This table presents a summary of reported Ki values from different studies.

The binding affinity of this compound is notably comparable, and in some cases slightly superior, to that of the endogenous hormone, melatonin. For instance, one study directly compared the two compounds and found that this compound's binding affinities at both MT1 (Ki = 0.2 nM) and MT2 (Ki = 0.3 nM) receptors were slightly stronger than those of melatonin (MT1 Ki = 0.25 nM, MT2 Ki = 0.34 nM). researchgate.net Other research confirms that this compound has shown identical binding affinities to melatonin for both MT1 and MT2 receptors expressed in HEK-293 cells. researchgate.netnih.gov This indicates that the structural modification in the indole (B1671886) nucleus to create the 4-azaindole (B1209526) structure does not diminish, and may even slightly enhance, its ability to bind to melatonin receptors.

Comparative Binding Affinities: this compound vs. Melatonin

| Compound | MT1 Ki (nM) | MT2 Ki (nM) |

|---|---|---|

| This compound | 0.2 | 0.3 |

Note: This table provides a direct comparison of binding affinities from a single study.

Despite its high affinity, this compound is generally considered a non-selective ligand, meaning it does not show a significant preference for either the MT1 or MT2 receptor subtype. nih.govresearchgate.net The ratio of its binding affinities (Ki MT1/MT2) is close to unity, indicating that it binds to both receptors with nearly equal potency. researchgate.netdovepress.com This lack of selectivity is an important characteristic, as the development of receptor-selective ligands is a key objective in melatonin pharmacology to dissect the specific physiological roles of each receptor subtype. rsc.org However, the this compound scaffold has been utilized as a starting point for developing more selective fluorescent ligands. rsc.orgresearchgate.net

Comparative Affinity with Endogenous Melatonin

Receptor Agonism and Antagonism Characterization

Beyond binding, the functional activity of this compound at the MT1 and MT2 receptors has been investigated to determine whether it activates (agonism) or blocks (antagonism) receptor signaling.

The intrinsic activity of this compound has been assessed using functional assays such as the GTPγS binding assay. This assay measures the activation of G proteins, a key step in the signal transduction cascade following receptor activation. nih.govnih.govnih.gov Studies have shown that this compound acts as an agonist at both MT1 and MT2 receptors. researchgate.net The GTPγS assay is a valuable tool for characterizing the efficacy of a ligand, distinguishing between full agonists, partial agonists, and antagonists. nih.gov

Research has confirmed that this compound possesses agonist properties at both melatonin receptors. researchgate.net In fact, one study demonstrated that it was a stronger agonist than melatonin at both receptor subtypes. researchgate.net This suggests that not only does it bind with high affinity, but it is also highly effective at initiating the intracellular signaling pathways mediated by these receptors. This potent, non-selective agonism makes this compound a useful reference compound in melatonin research.

Intrinsic Activity Studies (e.g., GTPγS assay)

Radioligand Binding Assay Methodologies

The characterization of melatonin receptor affinity for ligands such as this compound frequently employs competition binding assays with the radioligand 2-[¹²⁵I]iodomelatonin. springernature.comnih.gov This high-affinity radiolabeled agonist allows for the determination of the binding affinity (Ki) of a competing, unlabeled ligand. The principle of the assay involves incubating a constant concentration of 2-[¹²⁵I]iodomelatonin and a preparation of cells or membranes expressing melatonin receptors with increasing concentrations of the compound being tested. acs.orgresearchgate.net The unlabeled ligand competes with the radioligand for binding to the receptors. By measuring the displacement of the radioligand, a competition curve is generated, from which the inhibitory constant (Ki) of the test compound can be calculated. researchgate.net

These assays are typically performed on membranes from cells, such as HEK293 cells, that have been engineered to transiently express specific human melatonin receptor subtypes, MT1 or MT2. acs.org The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled melatonin) from the total binding. acs.orgiopan.gda.pl For instance, in one described method, saturation binding experiments use 2-[¹²⁵I]iodomelatonin in a concentration range of 1–300 pM, with specific binding defined as the portion displaced by 10 μM melatonin. acs.org Competition assays are then conducted with a fixed concentration of the radioligand (e.g., 50 pM) and varying concentrations of the competing ligand. acs.org

An example of this methodology is the evaluation of PBI-8192, a fluorescent ligand derived from a this compound scaffold. In a competition binding assay using 2-[¹²⁵I]iodomelatonin, PBI-8192 was shown to fully compete with the radioligand at the MT2 receptor, yielding a pKi of 7.06 ± 0.16. acs.org This demonstrated that the ligand interacts with the melatonin binding pocket of the MT2 receptor. acs.org Such studies are crucial for validating the binding characteristics of new compounds and confirming that they target the intended receptor site. acs.orgresearchgate.net

Several technical factors are critical for obtaining reliable and reproducible data from radioligand binding experiments for melatonin receptors. The choice of radioligand is fundamental; 2-[¹²⁵I]iodomelatonin is widely used due to its high specific activity and affinity, which allows for the detection of a low density of receptors. springernature.comannualreviews.org However, its slow dissociation from the receptors can affect the measurement of affinity constants, particularly if incubation times are too short to reach equilibrium. researchgate.net

The experimental conditions, including buffer composition, temperature, and incubation time, must be carefully optimized and controlled. For instance, binding is often assayed at low temperatures (e.g., 4°C) to minimize degradation of ligands and receptors. iopan.gda.pl The duration of incubation needs to be sufficient to allow the binding reaction to reach equilibrium. iopan.gda.pl Furthermore, the method used to separate bound from free radioligand, typically rapid filtration through glass fiber filters, is a critical step that must be performed quickly to prevent dissociation of the ligand-receptor complex. annualreviews.org

The presence of guanine (B1146940) nucleotides, such as GTPγS, can be included in assays to assess the coupling of the receptor to G proteins. annualreviews.orgsssup.it A decrease in radioligand binding in the presence of GTP analogs indicates that the ligand is an agonist, promoting the formation of a low-affinity state of the receptor. annualreviews.org Finally, accurate determination of protein concentration in the membrane preparations is essential for normalizing the binding data and calculating receptor density (Bmax). sssup.it Non-specific binding must also be accurately determined by including a high concentration of a competing, non-labeled ligand to ensure that the calculated specific binding truly reflects interaction with the target receptor. iopan.gda.plfz-juelich.de

Utilization of 2-[125I]iodomelatonin in Competition Binding Assays

Receptor Localization and Identification in Cellular Systems

Fluorescent ligands derived from this compound are valuable tools for visualizing and studying melatonin receptors in cellular systems, offering a safer alternative to radioligands. researchgate.netresearchgate.net These probes are designed by chemically linking a fluorophore, such as BODIPY or a coumarin (B35378) derivative, to the this compound scaffold. researchgate.netresearchgate.netnih.gov The goal is to create a molecule that retains high affinity for melatonin receptors while possessing suitable fluorescence properties for imaging applications like fluorescence microscopy. nih.govnih.govacs.org

The position at which the fluorophore is attached to the this compound core is critical and can influence both receptor affinity and subtype selectivity. researchgate.net For example, attaching a fluorophore to the N1 position often results in ligands with good affinity for both MT1 and MT2 receptors, whereas substitution at the C2 or C5 position can impart selectivity for one subtype over the other. researchgate.net

Several fluorescent ligands based on this compound have been developed. Tracers PBI-8192 and PBI-8210, based on the ICOA-9 scaffold (a BODIPY-FL fluorophore attached to the C2 position of this compound), showed selective binding to the MT2 receptor. acs.orgnih.gov Conversely, PBI-8238, created by linking a NanoBRET 590 fluorophore to the C2 carbon of this compound, was found to be an MT1-selective tracer. acs.orgnih.gov However, the utility of some of these probes for imaging can be limited by factors such as high nonspecific binding or significant intracellular uptake, which can obscure the specific receptor signal. researchgate.net Despite these challenges, fluorescent this compound derivatives remain promising for real-time visualization of receptor distribution and dynamics in living cells. nih.govmdpi.com

Table 1: Examples of Fluorescent Ligands Based on the this compound Scaffold

| Ligand | Scaffold | Fluorophore Attachment Site | Receptor Selectivity | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|---|

| PBI-8192 | ICOA-9 | C2 Position | MT2-selective | 54 nM | nih.gov, acs.org |

| PBI-8210 | ICOA-9 | C2 Position | MT2-selective | 113 nM | nih.gov, acs.org |

| PBI-8238 | This compound | C2 Position | MT1-selective | 412 nM | nih.gov, acs.org |

Autoradiography is a powerful technique used to map the anatomical distribution of receptors within tissue sections. qps.comresearchgate.net For melatonin receptors, this is typically achieved by incubating thin tissue slices with a radiolabeled ligand, most commonly 2-[¹²⁵I]iodomelatonin. nih.govoup.comnih.gov After incubation, the slices are washed to remove unbound radioligand, dried, and apposed to a radiation-sensitive film or phosphor imaging plate. fz-juelich.de The resulting image, or autoradiogram, reveals the density and precise location of the radioligand binding sites, and by extension, the receptors. fz-juelich.deqps.com

This method has been instrumental in identifying the distribution of melatonin binding sites in the brains of various species, including hamsters and chicks. nih.govoup.comoup.com For example, in the Djungarian hamster brain, autoradiography with 2-[¹²⁵I]iodomelatonin has revealed high densities of binding sites in key areas related to circadian rhythms, such as the suprachiasmatic nuclei (SCN), as well as in the median eminence and specific thalamic nuclei. nih.govoup.com Similarly, studies in the rat epididymis have used this technique to show intense labeling in the corpus epididymidis. nih.gov

To ensure the specificity of the signal, control sections are co-incubated with an excess of unlabeled melatonin to block the specific binding of the radioligand. fz-juelich.de The difference between the total binding (without unlabeled melatonin) and this non-specific binding yields the specific binding signal. fz-juelich.de Quantitative autoradiography allows for the determination of receptor density (Bmax) and affinity (Kd) in different anatomical regions by analyzing images generated from tissue incubated with varying concentrations of the radioligand. oup.com While some studies have utilized 4-azaindole based radioligands like [¹²⁵I]S70254 for autoradiography, the primary tool for visualizing melatonin receptor distribution in tissues remains 2-[¹²⁵I]iodomelatonin. researchgate.netmeduniwien.ac.at

Structure Activity Relationship Sar of 4 Azamelatonin Derivatives

Correlation Between Chemical Structure and Receptor Binding Affinity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For 4-azamelatonin derivatives, both modifications to the side chain and the core azaindole structure profoundly influence their interaction with melatonin (B1676174) receptors, MT1 and MT2.

Influence of Side Chain Modifications on Receptor Interaction

The side chain of this compound plays a crucial role in its binding to MT1 and MT2 receptors. Alterations to this part of the molecule can significantly impact binding affinity and selectivity. For instance, the C-terminal amide group is considered essential for regulating the binding and agonist/antagonist properties of related endomorphin 2 peptides. nih.gov While direct studies on this compound are specific, the general principles of side-chain modifications from other receptor systems offer valuable insights. The length, charge, and branching of side chains can either facilitate or hinder interaction with the receptor's binding pocket. researchgate.net In some cases, side chains can even block the binding cavity, a phenomenon known as self-encapsulation. researchgate.net

Impact of Aza-substitution on Indole (B1671886) Nucleus Bioisosterism

The replacement of the carbon atom at the 4-position of the indole ring with a nitrogen atom, creating the 4-azaindole (B1209526) nucleus, is a key bioisosteric modification. This substitution has been shown to maintain, and in some cases enhance, the binding affinity for melatonin receptors. nih.govresearchgate.net this compound itself exhibits binding affinities for MT1 (Ki=0.24 nM) and MT2 (Ki=0.36 nM) receptors that are comparable to melatonin. nih.govresearchgate.net This suggests that the 4-azaindole scaffold is a successful bioisostere of the indole nucleus, effectively mimicking its essential interactions with the receptors. nih.govresearchgate.net The introduction of the nitrogen atom can alter the electronic distribution and hydrogen bonding capabilities of the ring system, which in turn affects receptor recognition.

Effects of Specific Substituents on Functional Activity

Beyond simple binding, the nature and position of substituents on the this compound scaffold dictate the functional response of the receptor, be it agonism, antagonism, or partial agonism.

Role of Fluorescent Tag Placement on Receptor Selectivity

The attachment of fluorescent tags to this compound has been instrumental in studying melatonin receptors. However, the placement of these tags is critical for maintaining receptor affinity and selectivity. researchgate.net

Substitution at the N1-position: Grafting fluorescent moieties at the N1-position of the azamelatonin core generally leads to fluorescent ligands with good affinity for both MT1 and MT2 receptors, but without significant selectivity. researchgate.netresearchgate.net

Substitution at the C2-position: Attaching a fluorophore at the C2 carbon can lead to receptor selectivity. For example, a derivative with a BODIPY-FL fluorophore at this position, ICOA-9, and its analogues PBI-8192 and PBI-8210, showed selectivity for the MT2 receptor. nih.gov Conversely, another C2-substituted analog, PBI-8238, with a NanoBRET 590 fluorophore attached via a short linker, was found to be an MT1-selective tracer. nih.gov A longer linker at the same position, as in PBI-8232, resulted in a loss of specific binding to either receptor. nih.gov

Substitution at other positions: Attaching a fluorophore to the indolic nitrogen of this compound, as seen in PBI-8211, resulted in no binding to either MT1 or MT2 receptors. nih.gov

These findings underscore the profound impact of the fluorophore's position and the linker's nature on the pharmacological profile of the resulting fluorescent ligand.

| Compound | Fluorophore | Attachment Point | Linker | Receptor Selectivity | Reference |

| ICOA-9 based | |||||

| PBI-8192 | NanoBRET 590 | C2 | Short alkylamide | MT2 | nih.gov |

| PBI-8210 | NanoBRET 590 | C2 | PEG4 | MT2 | nih.gov |

| This compound based | |||||

| PBI-8238 | NanoBRET 590 | C2 | Short | MT1 | nih.gov |

| PBI-8232 | NanoBRET 590 | C2 | Long | None | nih.gov |

| PBI-8211 | NanoBRET 590 | Indolic Nitrogen | - | None | nih.gov |

Structure-Activity Relationships of Related Azamelatonin Analogues

Studies on various azamelatonin analogues have further elucidated the SAR of this compound class. For instance, 7-azamelatonin (B1258314) derivatives have also been synthesized and shown to possess strong agonist properties at both MT1 and MT2 receptors. researchgate.net Some 7-azamelatonin analogues even displayed higher binding affinities for MT2 compared to melatonin. researchgate.net The synthesis of C3-substituted 4-azaindoles has provided a straightforward route to this compound and its derivatives, allowing for the exploration of a range of substituents at this position. nih.gov The ethanamide side chain at the C-3 position has been identified as important for receptor binding. researchgate.net Furthermore, the presence of a methoxy (B1213986) group at the C-5 position of the related imidazopyridine core was found to enhance binding affinity. researchgate.net

Computational and Theoretical Approaches in SAR Studies

Computational methods, such as molecular docking and free-energy simulations, have become indispensable tools for understanding the SAR of this compound derivatives. dovepress.comdepositolegale.itnih.gov These approaches allow for the prediction of binding affinities and the visualization of ligand-receptor interactions at an atomic level. frontiersin.orgmdpi.com For example, computational studies can help rationalize why certain substitutions enhance binding while others are detrimental. By modeling the interactions between the ligand and the amino acid residues in the receptor's binding pocket, researchers can gain insights into the key structural features required for potent and selective binding. depositolegale.it These theoretical models can guide the design of new analogues with improved pharmacological properties, accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. elifesciences.org This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of a ligand for its target. scielo.br

In the study of this compound derivatives, molecular docking simulations have been employed to elucidate their binding modes within the MT1 and MT2 receptors. For instance, recent research focused on developing fluorescent tracers for NanoBRET binding assays by attaching fluorophores to the this compound scaffold. acs.orgnih.gov Molecular docking studies of these derivatives revealed key insights into their receptor interactions. acs.org

One such study identified that a tracer derived from this compound, PBI-8192, exhibited selectivity for the MT2 receptor. acs.org Docking simulations suggested that the melatonin-like headgroup of the tracer occupies the orthosteric binding site, while the linker and attached fluorophore extend into a subpocket that is unique to the MT2 receptor, explaining its selectivity. acs.org

Another derivative, PBI-8238, which involved attaching a NanoBRET 590 fluorophore to the C2 position of this compound, was found to be an MT1-selective tracer. acs.orgnih.gov The specific interactions leading to this selectivity can be rationalized through docking models that highlight differences in the amino acid residues lining the binding pockets of MT1 and MT2. elifesciences.org

The binding affinities of several this compound derivatives, determined through NanoBRET binding assays, provide quantitative data that can be correlated with docking results. These assays measure the dissociation constant (Kd), where a lower value indicates higher binding affinity. acs.orgnih.gov

| Compound | Modification of this compound Scaffold | Receptor | Binding Affinity (Kd, nM) | Selectivity |

|---|---|---|---|---|

| PBI-8192 | Based on ICOA-9, a C2-substituted derivative | MT2 | 54 | MT2 Selective |

| PBI-8210 | Based on ICOA-9, a C2-substituted derivative with a longer linker | MT2 | 113 | MT2 Selective |

| PBI-8238 | NanoBRET 590 fluorophore at C2 position via a short linker | MT1 | 412 | MT1 Selective |

| PBI-8232 | NanoBRET 590 fluorophore at C2 position via a longer linker | MT1/MT2 | No specific binding | Non-selective |

| PBI-8211 | NanoBRET 590 fluorophore on the indolic nitrogen | MT1/MT2 | No specific binding | Non-selective |

Data sourced from ACS Pharmacology & Translational Science and PMC. acs.orgnih.gov

These findings underscore the importance of the substitution position and the nature of the substituent on the this compound core for achieving receptor selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net QSAR models are developed by correlating physicochemical or structural features of molecules, known as descriptors, with their observed activities. researchgate.net

For melatonin receptor agonists, including derivatives of this compound, QSAR studies have identified several key descriptors that influence binding affinity. A 3D-QSAR study on a diverse set of melatonin agonists revealed that steric, electrostatic, and lipophilic properties are significant contributors to receptor affinity. acs.org The relative contributions were found to be approximately 28% steric, 35% electrostatic, and 37% lipophilic. acs.org

Another QSAR study on 2-substituted indole melatonin receptor ligands indicated that there is an optimal range of lipophilicity for the substituent at the C2 position. nih.gov Furthermore, planar and electron-withdrawing substituents were found to enhance affinity by establishing additional interactions within the receptor's binding pocket. nih.gov

A typical QSAR modeling workflow for this compound derivatives would involve the following steps:

Data Set Preparation : A series of this compound derivatives with experimentally determined binding affinities (e.g., Ki or IC50 values) for MT1 and MT2 receptors would be compiled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., dipole moment), and 3D descriptors (e.g., steric and electrostatic fields).

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model would be rigorously assessed using techniques like cross-validation and by predicting the activity of an external test set of compounds not used in the model development. acs.org

The resulting QSAR model can provide valuable insights into the structural requirements for high-affinity binding and can be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective ligands.

Theoretical Prediction of Binding Energies and Stability

The theoretical prediction of binding energy provides a quantitative measure of the strength of the interaction between a ligand and its receptor, which is directly related to the stability of the ligand-receptor complex. biomoltech.comnih.gov Various computational methods, ranging from molecular mechanics-based scoring functions to more rigorous quantum mechanics (QM) calculations, are employed for this purpose. biomoltech.comnih.gov

For this compound derivatives, predicting the binding free energy (ΔG_binding) is crucial for ranking potential drug candidates and understanding the molecular basis of their affinity. A lower, more negative binding energy corresponds to a more stable complex and higher affinity. scielo.br

Computational tools like Lead Finder utilize scoring functions based on molecular mechanics to estimate the free energy of protein-ligand binding with considerable accuracy. biomoltech.comnih.gov These functions typically account for various energy contributions, including electrostatic and van der Waals interactions, scaled by empirical coefficients. nih.gov

More advanced approaches employ machine learning algorithms or quantum mechanics to achieve higher accuracy. arxiv.orgopenreview.net For instance, a method combining a conventional docking simulation with QM calculations can be used to refine binding poses and compute binding energies with greater precision. nih.gov The stability of the predicted binding pose can be further assessed through molecular dynamics (MD) simulations, which simulate the movement of the ligand and receptor atoms over time, providing insights into the dynamic stability of the complex. scielo.br

A hypothetical study on this compound derivatives might yield binding energy predictions as shown in the table below. These values would be calculated using computational software and would help in prioritizing compounds for synthesis and experimental testing.

| Derivative | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | MT1 | -9.5 | Asn162, Ser120 |

| This compound | MT2 | -9.8 | Asn175, Val208 |

| 2-Fluoro-4-azamelatonin | MT1 | -9.9 | Asn162, Phe179 |

| 2-Fluoro-4-azamelatonin | MT2 | -10.2 | Asn175, Ile182 |

| 2-Methyl-4-azamelatonin | MT1 | -9.2 | Asn162, Ser120 |

| 2-Methyl-4-azamelatonin | MT2 | -9.4 | Asn175, Val208 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The theoretical prediction of binding energies, in conjunction with molecular docking and QSAR studies, provides a powerful and comprehensive framework for the rational design of novel this compound derivatives with desired affinity and selectivity profiles for the melatonin receptors.

Molecular and Cellular Mechanisms of Action

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Activation of MT1 and MT2 receptors by an agonist like 4-Azamelatonin triggers conformational changes in the receptor, enabling it to couple with and activate heterotrimeric G proteins. wikipedia.orgmsu.edu This coupling is the primary step that translates the extracellular signal (ligand binding) into an intracellular response. The specific G proteins involved determine the subsequent signaling pathways that are activated or inhibited. nih.govmdpi.com

The most widely reported signaling pathway for both MT1 and MT2 receptors involves their coupling to the Gαi subunit of heterotrimeric G proteins. nih.govmdpi.comresearchgate.net The activation of Gαi leads to the direct inhibition of the enzyme adenylyl cyclase. wikipedia.orgmerckmillipore.com Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.org Consequently, agonist binding to these receptors results in a decrease in intracellular cAMP concentration. researchgate.netphysiology.org This reduction in cAMP, a critical second messenger, affects the activity of downstream proteins, most notably Protein Kinase A (PKA). mdpi.com This inhibitory mechanism is a hallmark of melatonin (B1676174) receptor activation and is the expected pathway for this compound. acs.orgresearchgate.net

In a cell-context-dependent manner, melatonin receptors, particularly the MT1 subtype, can also couple to G proteins of the Gq family. nih.govmdpi.com Activation of Gq stimulates the enzyme phospholipase C (PLC). msu.edu PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing intracellular calcium levels. nih.govmdpi.comresearchgate.net While this pathway is established for melatonin receptors, its engagement can be dependent on the specific cell type and the presence of other signaling molecules. nih.gov Some studies have noted that melatonin's effects in certain neuronal populations can be independent of PLC activity. acs.org

The signaling diversity of melatonin receptors stems from their ability to interact with different classes of G proteins.

Guanine (B1146940) nucleotide-binding protein G(i) (Gi): This is the primary G protein coupled to both MT1 and MT2 receptors. nih.govmdpi.com The Gαi subunit is responsible for inhibiting adenylyl cyclase, leading to reduced cAMP levels. wikipedia.org This pathway is sensitive to pertussis toxin, which ADP-ribosylates the Gαi subunit and prevents it from interacting with the receptor, thereby blocking the signaling cascade. merckmillipore.comphysiology.org

Guanine nucleotide-binding protein G(q) (Gq): Melatonin receptors can also couple to Gq proteins, which activates the phospholipase C pathway, resulting in increased intracellular calcium. nih.govmdpi.comresearchgate.net This coupling allows for the modulation of cellular activities that are regulated by calcium and protein kinase C (PKC). msu.edu

Regulation of Phospholipid Metabolism and Intracellular Calcium

Downstream Signaling Cascades

The initial signals generated by G protein activation are propagated through various downstream pathways, leading to changes in gene expression and cellular function.

The modulation of intracellular signaling pathways by this compound ultimately impacts the activity of key transcription factors.

CREB Phosphorylation: The cAMP-responsive element-binding protein (CREB) is a transcription factor that is activated by phosphorylation, often by PKA. mdpi.com Since melatonin receptor activation via Gi inhibits adenylyl cyclase and lowers cAMP levels, it consequently reduces PKA activity. mdpi.comresearchgate.net This leads to a decrease in the phosphorylation of CREB, thereby inhibiting the transcription of genes that contain cAMP response elements (CREs) in their promoters. nih.govphysiology.org

c-Fos Expression: c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activity. nih.gov Melatonin has been shown to regulate the expression of the c-Fos protein. physiology.org The regulation of c-Fos is complex and can be influenced by multiple signaling pathways, including the Erk kinase pathway, which can be modulated by melatonin receptor activation. nih.govcellsignal.com

Melatonin receptor signaling can also directly influence the activity of ion channels, thereby altering cellular excitability. A significant target is the family of calcium-activated potassium (KCa) channels. wikipedia.org Specifically, melatonin has been shown to regulate the activity of large-conductance Ca2+-activated K+ (BKCa or KCa1.1) channels. nih.govmdpi.com This modulation allows K+ ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in neuronal firing rate. This effect is complex, appearing to be dependent on the activation of both the Gi/cAMP/PKA and the Gq/PLC/Ca2+ pathways. nih.govmdpi.com

Table 2: Downstream Effects of Melatonin Receptor Activation

| Signaling Component | Effect of Receptor Activation | Key Outcome |

|---|---|---|

| Adenylyl Cyclase | Inhibition (via Gi) | Decrease in cAMP |

| Phospholipase C | Activation (via Gq) | Increase in IP3, DAG, and intracellular Ca2+ |

| PKA | Decreased activity | Reduced phosphorylation of target proteins |

| CREB | Decreased phosphorylation | Inhibition of gene transcription |

| c-Fos | Modulation of expression | Altered neuronal plasticity and activity |

| KCa Channels | Modulation of activity | Altered membrane potential and excitability |

Enzyme Modulation and Cellular Processes

Interaction with Oxidant and Antioxidant Enzyme Systems

There is a significant body of research on melatonin's role as a potent antioxidant and its ability to modulate the activity of various oxidant and antioxidant enzymes. Melatonin is known to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). acs.orgmdpi.comnih.gov Furthermore, it can stimulate the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), which form the body's primary defense against oxidative stress. nih.govmedicinearticle.commdpi.comnih.govnih.govwikipedia.orgoncotarget.com These enzymes work in concert to neutralize harmful free radicals. acs.orgnku.eduresearchgate.netnih.govscirp.org

However, specific studies detailing the direct effects of this compound on these enzyme systems are scarce. While it is plausible that as a melatonin analog, this compound may possess similar antioxidant properties, direct experimental evidence to confirm its interaction with and modulation of SOD, GPx, and CAT is not readily found in published research. The focus of existing literature on this compound has been more on its potential as a melatonergic ligand rather than its intrinsic antioxidant enzyme-modulating capabilities. acs.orgnih.govresearchgate.net

Role in Cellular Proliferation and Energy Metabolism

The regulation of cellular proliferation is a complex process involving intricate signaling pathways and checkpoints to control cell division. nih.govamegroups.orgnih.govmdpi.com Melatonin has been shown to have oncostatic properties, inhibiting the proliferation of various cancer cell lines, an effect often linked to its receptor-mediated actions and its influence on cell cycle kinetics. nih.gov

Similarly, cellular energy metabolism, encompassing glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, is fundamental for cell survival and function. nih.govelsevier.comnih.govnih.govamazon.comopenaccessjournals.com These pathways are responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. mitoq.comwikipedia.orgbritannica.comnih.govnih.gov Melatonin is known to influence energy metabolism, in part through its effects on mitochondrial function. nih.gov

Despite the established roles of melatonin in these areas, there is a lack of specific research data on how this compound directly influences cellular proliferation and the key pathways of energy metabolism like glycolysis and the TCA cycle. wikipedia.orgmdpi.com While one study makes a passing mention of mitochondrial activity in the context of this compound analogues, it does not provide detailed findings. The current body of scientific literature does not offer in-depth information on whether this compound promotes or inhibits cell growth, or how it might modulate the intricate machinery of cellular energy production.

Preclinical in Vitro Research Applications

Cellular Models for Receptor Function and Ligand Characterization

Cellular models are indispensable tools in pharmacology for dissecting the molecular interactions between a ligand and its receptor. In the study of 4-Azamelatonin, several immortalized cell lines, genetically modified to express specific human melatonin (B1676174) receptors, have been utilized to determine its binding affinity and functional activity.

Studies in HEK-293 Cells Expressing Human Melatonin Receptors

Human Embryonic Kidney 293 (HEK-293) cells are a cornerstone of modern biological and medical research, largely due to their reliable growth and ease of transfection. nih.govfrontiersin.org These cells are frequently used to express recombinant proteins, including G protein-coupled receptors (GPCRs) like the melatonin MT1 and MT2 receptors, for which they are not naturally endowed. mdpi.comtandfonline.com This allows for the specific investigation of ligand-receptor interactions without interference from other endogenous receptors.

In the context of this compound, HEK-293 cells stably expressing either the human MT1 or MT2 receptor have been instrumental in its pharmacological profiling. Competitive binding assays, using radiolabeled melatonin (2-[¹²⁵I]-iodomelatonin), have demonstrated that this compound is a potent agonist at both receptor subtypes. Research has shown that this compound exhibits binding affinities for MT1 and MT2 receptors that are comparable to melatonin itself. acs.org Specifically, the binding affinity (Ki) for this compound was determined to be 0.24 nM for the MT1 receptor and 0.36 nM for the MT2 receptor in these cell systems. acs.org

Furthermore, the this compound scaffold has been utilized as a foundation for developing fluorescent ligands. nih.gov These specialized molecules are designed for use in advanced bio-imaging techniques to visualize receptor distribution and dynamics in living cells, though some modifications, such as attaching a fluorophore to the indolic nitrogen, can result in a loss of binding to the receptors. nih.gov

Table 1: Binding Affinity of this compound at Human Melatonin Receptors Expressed in HEK-293 Cells

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|---|

| This compound | MT1 | 0.24 acs.org |

| This compound | MT2 | 0.36 acs.org |

Investigations in NIH3T3 and CHO Cell Lines

Beyond HEK-293 cells, other cell lines like Chinese Hamster Ovary (CHO) and mouse embryonic fibroblast (NIH3T3) cells are common platforms for receptor studies. acs.orgculturecollections.org.uknih.govresearchgate.netnih.gov

CHO cells are another widely used model for studying recombinant human melatonin receptors. nih.govculturecollections.org.uk They have been employed to pharmacologically characterize both MT1 and MT2 receptors, measuring parameters like [³H]-melatonin binding and the functional consequence of receptor activation, such as the inhibition of forskolin-stimulated cAMP production. nih.gov While direct binding affinity values for this compound in CHO cells are not as prominently reported as in HEK-293 cells, studies on related indole (B1671886) and melatonin analogues in CHO cells confirm the utility of this model for assessing melatonergic ligand activity. acs.org For instance, certain indene (B144670) derivatives, which are bioisosteric to the indole nucleus of melatonin, have shown 5 to 10 times higher affinities than melatonin in CHO cells expressing MT1 and MT2 receptors. acs.org

In contrast to the documented use of HEK-293 and CHO cells, a review of the available scientific literature did not yield specific studies detailing the use of the NIH3T3 cell line for the characterization of this compound.

Neuroprotective Properties in Cell Culture Models

While melatonin is known for its neuroprotective effects, which are often linked to its antioxidant properties, the specific neuroprotective capacities of its analogue, this compound, have not been detailed in the accessible scientific literature. plos.orgnih.govmdpi.com Extensive searches were conducted for in vitro studies related to its ability to protect neurons from oxidative stress, attenuate reactive oxygen species, or modulate the viability of neuroblastoma cells.

Protection against Oxidative Stress-Induced Neuronal Damage

No preclinical in vitro research was found that specifically investigates the capacity of this compound to protect neuronal cells from damage induced by oxidative stress. Studies on other compounds demonstrate that oxidative stress is a key factor in neuronal cell death and a target for neuroprotective agents. plos.orgimrpress.comelifesciences.org

Attenuation of Reactive Oxygen Species Levels

There is no available data from in vitro studies demonstrating that this compound can attenuate the levels of reactive oxygen species (ROS) in neuronal models. ROS are known to be byproducts of cellular metabolism that, in excess, can lead to cellular damage, a process implicated in neurodegeneration. nih.govnih.govmdpi.commdpi.com

Modulation of Cellular Viability in Neuroblastoma Cells

No studies were identified that examined the effect of this compound on the cellular viability of neuroblastoma cell lines, such as SH-SY5Y. gulhanemedj.orgresearchgate.net This cell line is a common in vitro model used to study neurotoxicity, neuroprotection, and the mechanisms of neuronal cell death. nih.govresearchgate.net

Impact on Neuroinflammatory Processes at the Cellular Level

Neuroinflammation is an inflammatory response within the central nervous system (CNS) primarily mediated by resident glial cells, such as microglia and astrocytes. mdpi.com This process involves the activation of these cells, which then release a variety of signaling molecules, including cytokines and chemokines, in response to stimuli like infection, injury, or toxic metabolites. mdpi.comnih.gov While acute neuroinflammation is a protective mechanism, chronic activation is associated with neurodegenerative diseases. nih.gov Key cellular players in neuroinflammation include:

Microglia: As the resident immune cells of the CNS, microglia are a hallmark of neuroinflammation. mdpi.com When activated, they can adopt different phenotypes, including a pro-inflammatory state that releases cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can be cytotoxic to neurons. nih.govnih.gov

Astrocytes: These glial cells also play a critical role. mdpi.com Activated astrocytes can release pro-inflammatory factors, contributing to the cycle of inflammation. mdpi.comimrpress.com There is significant crosstalk between microglia and astrocytes, where factors released by one can activate the other, amplifying the inflammatory response. nih.gov

Currently, specific preclinical in vitro studies detailing the direct impact of the compound this compound on neuroinflammatory processes at the cellular level, such as its effect on microglial or astrocytic activation or the modulation of cytokine release, are not available in the reviewed scientific literature. Research has not yet characterized its potential anti-inflammatory or pro-inflammatory properties in cellular models of neuroinflammation.

Cellular Assays for Functional Evaluation

To understand the functional activity of a compound at its target receptor, various cellular assays are employed. These in vitro tests measure the downstream consequences of receptor binding and activation, providing crucial information on a compound's efficacy and potency as an agonist, antagonist, or modulator. acs.org For G protein-coupled receptors (GPCRs) like the melatonin receptors (MT1 and MT2), common functional evaluations include measuring changes in second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca²+).

The MT1 and MT2 melatonin receptors are canonically coupled to inhibitory G proteins (Gαi). mdpi.com Activation of these receptors typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular accumulation of the second messenger cAMP. mdpi.com Therefore, a common method to assess the agonist activity of melatonergic compounds is to measure their ability to inhibit forskolin-stimulated cAMP production. nih.gov Forskolin is a direct activator of adenylyl cyclase, and its use creates a high baseline of cAMP against which the inhibitory effect of an agonist can be quantified. nih.govnih.gov

While data on this compound itself is limited, research on its fluorescent derivative, ICOA-9, provides insight into its functional activity at melatonin receptors. In studies using HEK293 cells expressing human (h) and mouse (m) MT1 and MT2 receptors, ICOA-9 was evaluated for its ability to inhibit forskolin-stimulated cAMP production. nih.gov The findings demonstrated that ICOA-9 acts as a full agonist at the hMT1 receptor and as a partial agonist at hMT2 and mMT2 receptors in this pathway. nih.gov

| Compound | Receptor | Agonist Activity (Emax %) | Potency (pEC50) |

|---|---|---|---|

| ICOA-9 | hMT1 | 100 ± 6 | -8.22 ± 0.16 |

| ICOA-9 | hMT2 | 68 ± 6 | -7.61 ± 0.20 |

| ICOA-9 | mMT1 | 94 ± 10 | -8.23 ± 0.19 |

| ICOA-9 | mMT2 | 68 ± 9 | -7.47 ± 0.65 |

Table 1: Functional activity of the this compound derivative ICOA-9 in a cAMP inhibition assay. Data shows the maximal effect (Emax) relative to melatonin and the potency (pEC50) at human (h) and mouse (m) melatonin receptors. nih.gov

Calcium ions (Ca²⁺) are universal second messengers that regulate numerous cellular functions. nih.gov GPCRs, including melatonin receptors, can influence intracellular calcium concentrations through various signaling pathways, often involving coupling to Gαq proteins, which activate phospholipase C (PLC) and lead to the release of calcium from intracellular stores. mdpi.commesoscale.com Calcium mobilization assays typically use fluorescent indicators, such as Fluo-4, that exhibit an increase in fluorescence intensity upon binding to Ca²⁺, allowing for real-time measurement of changes in cytosolic calcium levels following receptor activation. thermofisher.commoleculardevices.com

Based on a review of available scientific literature, no preclinical in vitro studies have been published that specifically investigate the effect of this compound on intracellular calcium mobilization. Its activity through Gαq-mediated or other calcium-regulating pathways has not been characterized.

Preclinical Research in Animal Models

Studies on Circadian Rhythm Regulation in Animal Models

The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the master pacemaker for circadian rhythms in mammals, influencing the sleep-wake cycle and other physiological processes. nih.govaacademica.orgbrieflands.com Melatonin (B1676174), primarily released by the pineal gland during the night, is a key hormonal signal that entrains these rhythms. brieflands.comfrontiersin.org The effects of melatonin and its analogs are mediated through two high-affinity G-protein coupled receptors, MT1 and MT2, which are densely expressed in the SCN. mdpi.com 4-Azamelatonin has demonstrated binding affinities for MT1 and MT2 receptors that are identical to those of melatonin, suggesting it may exert similar chronobiotic effects. ukri.org

Animal models are instrumental in assessing the impact of new compounds on the sleep-wake cycle. researchgate.netfrontiersin.org Rodents, being nocturnal, have their sleep-wake patterns, typically monitored through locomotor activity, studied to understand how melatonergic compounds might influence sleep. researchgate.net While direct studies on this compound's effect on sleep-wake cycles are not extensively documented, the known actions of MT1/MT2 agonists provide a strong basis for its expected activities.

Activation of MT1 receptors is generally associated with the suppression of SCN neuronal firing, which is thought to promote sleep onset. ukri.org Conversely, MT2 receptor activation is more closely linked to the phase-shifting of the circadian clock. frontiersin.org In preclinical studies, melatonin receptor agonists have been shown to modulate sleep patterns. For instance, the moderately MT2-selective partial agonist UCM765 has been reported to promote non-rapid eye movement sleep (NREMS) in rats and mice. ukri.org Given this compound's high affinity for both MT1 and MT2 receptors, it is hypothesized that it would influence sleep-wake cycles in a manner similar to melatonin, potentially promoting sleep and stabilizing sleep patterns. ukri.orgresearchgate.net Studies on pinealectomized rats, which lack endogenous melatonin, have shown variable results on the sleep-wake cycle, suggesting a complex regulatory system where exogenous agonists could play a significant role. nih.gov

The ability of a compound to shift the timing of the internal biological clock is a key therapeutic target for circadian rhythm sleep disorders like jet lag and shift work disorder. frontiersin.org Animal models, particularly mice, are used in well-validated paradigms to assess the phase-shifting capabilities of melatonergic ligands. ndineuroscience.com These models often involve exposing the animals to constant dark conditions to allow their natural "free-running" rhythm to be observed, followed by the administration of the test compound at specific circadian times. frontiersin.orgndineuroscience.com

The activation of MT2 receptors is considered crucial for mediating phase shifts in the circadian clock. frontiersin.org The administration of melatonin can induce either a phase advance (shifting the rhythm to an earlier time) or a phase delay (shifting it to a later time), depending on the time of administration. frontiersin.org While specific data on this compound is scarce, its potent interaction with MT2 receptors suggests it would possess significant phase-shifting properties. ukri.org Preclinical protocols for assessing such effects are well-established, often measuring changes in the onset of wheel-running activity in rodents as a marker of the circadian phase. ndineuroscience.com For example, studies have shown that melatonin administration can entrain the free-running activity rhythms in rats. frontiersin.org

Impact on Sleep-Wake Cycles

Investigation of Effects in Models of Central Nervous System Pathologies

Circadian rhythm disruption is increasingly recognized as a feature of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). nih.govmdpi.commdpi.combiorxiv.org This disruption can manifest as fragmented sleep and altered activity patterns, often preceding the onset of major cognitive and motor symptoms. nih.govmdpi.com

A variety of animal models are employed to study the link between circadian dysfunction and neurodegenerative diseases. mdpi.commdpi.comnih.govmdpi.com These include transgenic mouse models that express mutated human genes associated with specific disorders, such as the APPswe/PS1δE9 mouse model for AD and the R6/2 mouse model for HD. mdpi.comnih.gov

While direct testing of this compound in these models is not widely reported, melatonin has shown promising effects. In preclinical models of HD, circadian-based interventions have been shown to ameliorate sleep/wake cycles and motor dysfunctions. mdpi.com In mouse models of AD, melatonin supplementation has been found to improve cognitive deficits. nih.gov For instance, in the APPswe/PS1δE9 mouse model, the deterioration of the sleep-wake cycle and the diurnal fluctuation of interstitial fluid Aβ were normalized after active immunization that cleared Aβ deposits. nih.gov Given that this compound is a potent melatonin receptor agonist, it is a candidate for investigation in these models to assess its potential to mitigate circadian-related symptoms and possibly slow disease progression. ukri.org

The potential therapeutic benefits of melatonergic compounds in neurological disorders may extend beyond circadian regulation to direct neuroprotective effects. nih.govfrontiersin.org Melatonin is known to have antioxidant and anti-inflammatory properties. mdpi.com In animal models, melatonin has been shown to protect neurons from toxicity and cell death in various pathological conditions. nih.gov

For example, in a rat model of neuro-inflammation, endogenous melatonin was found to protect cerebellar neurons from toxicity. nih.gov The neuroprotective effects of melatonin are thought to be mediated, in part, through the activation of its receptors, which can trigger various intracellular signaling pathways that promote cell survival. nih.gov Although direct evidence for this compound is lacking, its identical receptor binding profile to melatonin suggests it could share these neuroprotective mechanisms. ukri.org Further studies in animal models of neurodegeneration would be necessary to confirm this hypothesis and elucidate the specific pathways involved.

Role in Preclinical Models of Neurological Disorders

Selection and Application of Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of compounds like this compound. ukri.orgccac.cacriver.com The selection depends on the specific research question, with different models offering distinct advantages.

For circadian rhythm studies, mice and rats are the most commonly used models due to their well-characterized genetics and the availability of transgenic strains. nih.gov Hamsters are also valuable as their circadian rhythms are highly sensitive to light and melatonergic compounds. For studying neurological disorders, a wide array of rodent models exist that replicate specific aspects of human diseases, such as the deposition of pathological proteins or specific genetic mutations. mdpi.comnih.govmdpi.com

The application of these models involves rigorous experimental design, including appropriate controls, randomization, and blinding to minimize bias. ukri.org When assessing circadian effects, locomotor activity is a common and reliable output. For neurodegenerative disease models, a battery of behavioral tests is often used to assess cognitive and motor function, complemented by post-mortem brain tissue analysis to measure pathological markers. mdpi.commdpi.com

The table below summarizes some of the animal models relevant to the preclinical study of melatonergic compounds.

| Animal Model | Key Characteristics | Application in Melatonergic Research |

| Mice (e.g., C57BL/6, C3H) | Well-defined genetics, availability of transgenic strains, nocturnal. | Assessing effects on sleep-wake cycles, phase-shifting, and in models of neurological disorders (e.g., AD, HD). |

| Rats (e.g., Wistar, Sprague-Dawley) | Larger size allows for more complex surgical and physiological monitoring, nocturnal. | Studies on sleep architecture (EEG/EMG), neuroprotection, and circadian entrainment. |

| Hamsters (e.g., Syrian) | Robust and highly sensitive circadian rhythms to light and melatonin. | Investigating phase-response curves and the mechanisms of circadian entrainment. |

| Transgenic Mouse Models (e.g., APPswe/PS1δE9, R6/2) | Express human genes associated with specific neurodegenerative diseases, mimicking aspects of the pathology. | Evaluating the potential of compounds to modify disease progression and related circadian disturbances. |

| Pinealectomized Animals | Lack endogenous melatonin production. | Dissecting the direct effects of exogenous melatonergic agonists from the influence of endogenous melatonin. |

Rodent Models (e.g., Rats, Mice) for Sleep Studies

No data available.

Other Animal Models for Specific Physiological Investigations

No data available.

Analytical Methodologies for 4 Azamelatonin Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of 4-azamelatonin and related compounds from complex mixtures. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound and its analogs due to its versatility and high resolution. A significant application of HPLC in this field is the separation of enantiomers (chiral separation), which is critical as the biological activity of chiral molecules can be enantiomer-dependent.

Research on melatonin (B1676174) analogs has demonstrated the efficacy of chiral HPLC in separating enantiomeric pairs. For instance, the separation of enantiomers of tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles, which are analogous structures to this compound, has been successfully accomplished using chiral HPLC. nih.govacs.org In these studies, it was consistently found that the (-)-enantiomer exhibited a higher binding affinity than the (+)-enantiomer. nih.govacs.org

Preparative HPLC has been instrumental in obtaining sufficient quantities of individual enantiomers for further biological testing. Studies on melatoninergic ligands have utilized cellulose-based chiral stationary phases for this purpose. tandfonline.comresearchgate.net For example, the enantiomers of tetrahydronaphthalenic derivatives, which are also melatonin analogs, were separated using a mobile phase of n-hexane-alcohol with either a Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralcel OJ (cellulose tris-methylbenzoate) column. tandfonline.comresearchgate.net Interestingly, a reversal of the enantiomeric elution order was observed when switching between the carbamate (B1207046) and benzoate (B1203000) type phases. researchgate.net

Another approach for the chiral separation of melatoninergic ligands involves the use of β-cyclodextrins as chiral selectors in HPLC. researchgate.net This method has been used to separate synthetic tetrahydronaphthalenic derivatives, with the study investigating the effects of mobile phase composition and column temperature on retention and resolution. researchgate.net The stability constants of the inclusion complexes formed between the analytes and the cyclodextrin (B1172386) were also calculated. researchgate.net

Table 1: Examples of HPLC Methods for the Analysis of Melatonin Analogs

| Analyte | Chromatographic Technique | Stationary Phase (Column) | Mobile Phase | Key Findings | Reference |

| Tetrahydrocyclopent[b]indoles, Tetrahydrocarbazoles, Hexahydrocyclohept[b]indoles (Melatonin Analogs) | Chiral HPLC | Not specified | Not specified | Successful separation of enantiomers; (-)-enantiomer showed higher binding affinity. | nih.govacs.org |

| Tetrahydronaphthalenic Derivatives (Melatonin Analogs) | Preparative HPLC | Chiralcel OD-H or Chiralcel OJ | n-hexane-alcohol | Enabled isolation of milligram quantities of enantiomers for biological testing. | tandfonline.comresearchgate.net |

| Tetrahydronaphthalenic Derivatives (Melatoninergic Ligands) | HPLC with Chiral Selector | β-cyclodextrin bonded column | Not specified | Baseline separation achieved; influence of temperature and mobile phase on separation studied. | researchgate.net |

| 7-Azaindole (B17877) Derivatives | RP-HPLC-MS | Not specified | Not specified | Used to analyze the purity and composition of newly synthesized compounds. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.

Research on melatonin and its precursors has utilized GC for their simultaneous analysis in biological samples like rat urine. researchgate.net In these methods, the compounds are first derivatized to form more volatile derivatives, such as (N,O)-ethoxycarbonyl/N-pentafluoropropionyl (EOC/PFP) derivatives. researchgate.net This derivatization allows for the successful separation and detection of the analytes.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification

The coupling of chromatographic techniques with mass spectrometry (MS) creates highly sensitive and specific analytical methods. LC-MS and GC-MS are indispensable for the definitive identification and quantification of this compound and its metabolites in complex biological matrices.

GC-MS: Following separation by GC, the analytes are introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. GC-MS analysis of melatonin metabolites in urine, after derivatization, has been used to confirm their identities as N-acetylserotonin and 6-hydroxymelatonin. nih.govnih.gov The mass spectral data, including characteristic ions, are used for both identification and quantification. For instance, in the GC-MS analysis of melatonin and its precursors, specific ions were selected for quantification to ensure high sensitivity and specificity. researchgate.net

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for quantifying low levels of analytes in complex samples. This method offers high selectivity and sensitivity by using multiple reaction monitoring (MRM). The development of LC-MS/MS methods for the quantification of melatonin and its metabolites has been a focus of research. uniovi.es These studies often evaluate different internal standardization approaches to ensure accuracy and precision. uniovi.es For instance, the use of an isotopically labeled internal standard, such as 13C1-melatonin, is a common strategy to correct for matrix effects and variations in sample preparation. uniovi.es Furthermore, RP-HPLC coupled with mass spectrometry has been employed to analyze the purity and composition of synthesized 7-azaindole derivatives, which are structurally related to this compound. researchgate.net

Table 2: Examples of Hyphenated Chromatographic Methods for Melatonin and Related Compounds

| Analyte(s) | Technique | Derivatization | Key Parameters/Findings | Reference |

| Melatonin and precursors | GC-MS | EOC/PFP derivatives | Established mass spectral data for derivatives; achieved detection limits of 0.005 to 0.03 ng/mL. | researchgate.net |

| Melatonin metabolites | GC-MS | Yes | Confirmed the identity of urinary metabolites as N-acetylserotonin and 6-hydroxymelatonin. | nih.govnih.gov |

| Melatonin and oxidative metabolites | LC-MS/MS | None | Evaluated different internal standardization approaches for accurate quantification in cell culture samples. | uniovi.es |

| 7-Azaindole derivatives | RP-HPLC-MS | None | Confirmed the purity and composition of synthesized complexes. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Methods

Spectroscopic methods are vital for characterizing the structural and electronic properties of this compound. These techniques provide insights into the molecule's identity, purity, and its interactions with other molecules.

Fluorescence Spectroscopy for Ligand Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the fluorescence properties of molecules. In the context of this compound research, it is particularly valuable for characterizing fluorescent ligands designed for melatonin receptors. The synthesis of C3-substituted 4-azaindoles has been a strategy to create compounds like this compound. researchgate.net

Other Spectroscopic Approaches relevant to Compound Analysis

Besides fluorescence spectroscopy, other spectroscopic techniques are essential for the comprehensive analysis of this compound. These methods provide complementary information about the compound's structure and purity. While specific applications to this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to the analysis of organic compounds. Such techniques would likely include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and Infrared (IR) spectroscopy to identify functional groups present in the molecule. Mass spectrometry, as discussed in the context of hyphenated techniques, is also a critical spectroscopic method for determining the molecular weight and fragmentation pattern of the compound.

Advanced Analytical Procedures in Research

The analysis of pharmaceutical compounds has been significantly enhanced by the advent of high-resolution separation and detection techniques. For a compound like this compound, methods that offer high efficiency, speed, and sensitivity are particularly valuable.

Application of Capillary Electrophoresis

Capillary Electrophoresis (CE) is a family of powerful analytical techniques that separate charged molecules within a narrow capillary tube under the influence of a high-voltage electric field. technologynetworks.com Its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents make it a highly suitable, though not yet specifically documented, method for the analysis of small-molecule pharmaceuticals like this compound. sciex.comnih.gov

The fundamental principle of CE is based on the differential migration of analytes in an electric field. This migration is influenced by two main factors: the electrophoretic mobility of the analyte (related to its charge-to-size ratio) and the electroosmotic flow (EOF) of the bulk solution within the capillary. scispace.com The basic instrumentation is relatively simple, consisting of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs with electrodes, and a detector, commonly a UV-absorbance detector. sciex.com

CE encompasses various modes, each offering unique separation selectivities:

Capillary Zone Electrophoresis (CZE): The simplest mode, where separation is based on differences in the charge-to-mass ratio of the analytes in a homogenous buffer solution. sciex.comscispace.com

Micellar Electrokinetic Chromatography (MEKC): This mode incorporates surfactants into the buffer to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral compounds based on their partitioning behavior, a feature that could be highly relevant for analyzing various drug molecules. researchgate.net

CE is widely used in the pharmaceutical industry for purity testing, chiral separations, and quantitative analysis. jove.com Although specific research detailing the application of CE to this compound is not prevalent, the technique's proven success in analyzing a wide array of small molecules strongly supports its potential utility in this area. nih.govcsmres.co.uknih.gov Its high resolution and speed would be advantageous for separating this compound from potential impurities or degradation products. csmres.co.uk

| Parameter | Description | Advantage for this compound Research |

|---|---|---|

| Principle of Separation | Differential migration of charged species in an electric field based on charge-to-size ratio. scispace.com | High-resolution separation of the analyte from closely related impurities. |

| Instrumentation | Fused-silica capillary, high-voltage supply, buffer reservoirs, detector (e.g., UV, MS). sciex.com | Automated, precise quantitative analysis with minimal setup complexity. sciex.com |

| Sample Volume | Extremely low, typically in the nanoliter range. nih.gov | Conserves valuable research compounds. |

| Analysis Time | Rapid separations, often completed in minutes. technologynetworks.comnih.gov | Increases sample throughput in research and development settings. |

| Versatility | Multiple modes (CZE, MEKC, etc.) allow for analysis of both charged and neutral molecules. researchgate.net | Flexibility to develop methods for this compound and its potential non-ionic metabolites or precursors. |

Paper Spray Mass Spectrometry